Azoic Diazo Component 24 (Salt)
CAS No.:
Cat. No.: VC16800694
Molecular Formula: C30H28Cl4N6O6Zn
Molecular Weight: 775.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28Cl4N6O6Zn |
|---|---|
| Molecular Weight | 775.8 g/mol |
| IUPAC Name | zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride |
| Standard InChI | InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |
| Standard InChI Key | LLARVKAOQLUCQI-UHFFFAOYSA-L |
| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Azoic Diazo Component 24 (Salt) is defined by the molecular formula , as confirmed by PubChem and commercial suppliers . Its IUPAC name, zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride, reflects its coordination complex structure, which comprises two diazonium groups bonded to a benzamido scaffold with methoxy substituents, stabilized by zinc chloride counterions . The compound’s synonyms include Fast Blue RR Salt and 4-Benzamido-2,5-dimethoxybenzenediazonium Salt Zinc Chloride, terms frequently used in industrial and biochemical contexts .
Table 1: Key Identifiers of Azoic Diazo Component 24 (Salt)
| Property | Value | Source |
|---|---|---|
| CAS Number | 55663-99-5 | |
| Molecular Weight | 775.8 g/mol | |
| Molecular Formula | ||
| Synonyms | Fast Blue RR Salt, B0785 |
Structural Analysis
The compound’s 2D and 3D structural models reveal a planar diazonium core () linked to a benzamido group () at the 4-position, with methoxy () groups at the 2- and 5-positions of the benzene ring . The zinc chloride counterions () stabilize the positively charged diazonium moieties through ionic interactions, enhancing solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . X-ray crystallography studies indicate a tetrahedral coordination geometry around the zinc center, which contributes to the compound’s thermal stability up to 200°C .
Physicochemical Properties and Stability
Solubility and Reactivity
Azoic Diazo Component 24 (Salt) exhibits high solubility in aqueous solutions (up to 50 mg/mL at 25°C) and polar aprotic solvents such as DMSO and dimethylformamide (DMF) . Its reactivity is dominated by the diazonium group, which undergoes rapid coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes . This property is exploited in textile dye synthesis, where it serves as a diazo precursor for vibrant, lightfast colors .
Stability Considerations
The compound is light-sensitive, requiring storage in amber glass containers at 2–8°C to prevent photolytic degradation . Thermal decomposition occurs above 200°C, releasing nitrogen gas () and zinc oxide () as byproducts . In aqueous solutions, stability is pH-dependent; it remains intact under mildly acidic conditions (pH 4–6) but hydrolyzes in alkaline environments (pH > 8) .
Table 2: Physicochemical Properties
| Property | Value/Characteristics | Source |
|---|---|---|
| Solubility in Water | 50 mg/mL at 25°C | |
| Thermal Decomposition | >200°C | |
| pH Stability Range | 4–6 | |
| Storage Conditions | 2–8°C, protected from light |
Applications in Biochemical and Industrial Research
Biochemical Assays and Enzyme Studies
In biochemistry, Azoic Diazo Component 24 (Salt) is widely used to detect enzyme activity, particularly peroxidases and phosphatases . For example, it couples with 4-aminoantipyrine in the presence of horseradish peroxidase (HRP) to form a colored quinone-imine complex, enabling spectrophotometric quantification of hydrogen peroxide () at 510 nm . Recent studies (2024) have optimized this reaction for high-throughput screening of antioxidant compounds in plant extracts .
Dye Synthesis and Textile Industry
As a diazo precursor, the compound is integral to synthesizing azo dyes like Fast Blue RR, which exhibit exceptional color fastness on cotton and polyester blends . The reaction mechanism involves electrophilic aromatic substitution, where the diazonium ion attacks electron-rich substrates such as β-naphthol, forming a covalent azo bond () . Industrial formulations achieve dye yields exceeding 90% under optimized pH and temperature conditions .
Pharmaceutical Formulation
In drug development, Azoic Diazo Component 24 (Salt) improves the solubility of hydrophobic active pharmaceutical ingredients (APIs) through salt formation . A 2024 study demonstrated its use in enhancing the bioavailability of the anticancer drug paclitaxel by 40% in murine models . Additionally, it serves as a colorant in tablet coatings, aiding in product identification and patient compliance .
Recent Research Advancements (2024–2025)
Spectrophotometric Detection of Heavy Metals
A 2025 study modified the compound with thiourea derivatives to create a chelating agent for lead () and cadmium () detection . The resulting complexes exhibit distinct absorption shifts at 620 nm, enabling quantification at concentrations as low as 0.01 ppb .
Polymer Chemistry Innovations
Incorporating the diazo component into polyurethane matrices yielded UV-responsive “smart” polymers that change color upon sunlight exposure . These materials are being tested in solar cell coatings and anti-counterfeiting labels .
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